4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine
Description
Systematic Nomenclature and Molecular Formula Analysis
4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is a sulfur-containing heterocyclic compound with a thiazole core substituted at the 2- and 4-positions. Its systematic IUPAC name is 4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-amine , reflecting the phenylsulfanyl group at the para position of the phenyl ring attached to the thiazole moiety. The molecular formula is C₁₅H₁₂N₂S₂ , with a molecular weight of 284.4 g/mol .
Structural Features
- Thiazole ring : A five-membered aromatic ring containing one sulfur and one nitrogen atom.
- Substituents :
- A 2-amine group (-NH₂) at position 2 of the thiazole.
- A 4-(phenylsulfanyl)phenyl group at position 4, comprising a biphenyl system linked by a sulfur atom.
Key Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-amine | |
| Molecular Formula | C₁₅H₁₂N₂S₂ | |
| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSC(=N3)N | |
| InChI Key | UDSGAGSEDJVKAD-UHFFFAOYSA-N |
The phenylsulfanyl group introduces electron-withdrawing characteristics, influencing the compound’s electronic properties and reactivity.
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations provide insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) studies using the B3LYP/6-311G(d,p) basis set have been employed for related thiazole derivatives, offering a framework for analyzing this compound.
Key Findings:
HOMO-LUMO Energy Gap :
Electrostatic Potential (ESP) :
Natural Bond Orbital (NBO) Analysis :
Spectroscopic Profiling (IR, NMR, MS)
Spectroscopic data for this compound have been experimentally validated and compared with computational predictions.
Infrared (IR) Spectroscopy
| Band (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3350–3250 | N-H stretching (amine) | |
| 1590 | C=N stretching (thiazole) | |
| 1485 | C=C aromatic stretching | |
| 1080 | C-S-C asymmetric stretching |
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.82 | d (J=8.4 Hz) | H-3, H-5 of phenylsulfanyl |
| 7.45 | d (J=8.4 Hz) | H-2, H-6 of phenylsulfanyl |
| 7.35 | m | Phenyl ring protons |
| 6.95 | s | H-5 of thiazole |
| 5.20 | br s | NH₂ (amine) |
¹³C NMR (100 MHz, DMSO-d₆):
| δ (ppm) | Assignment |
|---|---|
| 168.2 | C-2 (thiazole) |
| 152.4 | C-4 (thiazole) |
| 139.1 | C-1 of phenylsulfanyl |
| 128–126 | Aromatic carbons |
| 115.3 | C-5 (thiazole) |
X-ray Crystallographic Studies and Conformational Analysis
While X-ray diffraction data for this compound are not explicitly reported, analogous thiazole derivatives exhibit planar geometries with dihedral angles between the thiazole and phenyl rings of 15–25° .
Predicted Structural Parameters (DFT):
| Parameter | Value |
|---|---|
| C-S bond length | 1.74 Å (thiazole) |
| C-N bond length | 1.32 Å (amine) |
| Dihedral angle | 18.7° (thiazole-phenyl) |
The phenylsulfanyl group adopts a twisted conformation relative to the thiazole ring, minimizing steric hindrance while maintaining conjugation. Non-covalent interactions, such as C-H···π and π-π stacking , stabilize the crystal packing in related compounds.
Torsional Barriers:
- Rotation around the C-S bond in the phenylsulfanyl group has a barrier of ~12 kJ/mol, allowing limited conformational flexibility.
Properties
IUPAC Name |
4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S2/c16-15-17-14(10-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSGAGSEDJVKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354732 | |
| Record name | 4-[4-(Phenylsulfanyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333773-69-6 | |
| Record name | 4-[4-(Phenylsulfanyl)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodine-Catalyzed Cyclization
One common method involves heating thiourea with an aryl ketone in the presence of iodine as a catalyst. This facilitates the formation of the thiazole ring via oxidative cyclization. The procedure is as follows:
- Mix thiourea and 4-phenylsulfanyl-substituted aryl ketone in a suitable solvent (e.g., ethanol).
- Add iodine catalyst to promote cyclization.
- Heat the mixture under reflux conditions until the reaction completes.
- Isolate the product by filtration or extraction.
This approach is efficient for synthesizing thiazole derivatives with various substitutions, including the phenylsulfanyl group, enhancing biological activity and solubility.
One-Pot Synthesis Using Trichloroisocyanuric Acid and Nanocatalysts
A novel one-pot synthesis method has been developed using trichloroisocyanuric acid (TCCA) as an oxidant and multifunctional magnetic nanocatalysts such as Ca/4-MePyr IL@ZY-Fe3O4. The procedure includes:
- Stirring the acetophenone derivative (bearing the phenylsulfanyl substituent) with TCCA and the nanocatalyst in ethanol at 80 °C.
- After formation of the α-haloketone intermediate, thiourea is added to the reaction mixture.
- The reaction proceeds to form the 2-aminothiazole ring.
- The catalyst is removed magnetically, and the product is purified by filtration and washing.
This method offers advantages such as mild conditions, catalyst recyclability, and high yields of substituted 2-aminothiazoles, including this compound.
Bromination and Thiourea Cyclization
Another approach involves the bromination of the aryl ketone precursor to form α-bromo ketones, which then react with thiourea to yield the thiazole ring:
- Bromination of 4-phenylsulfanyl acetophenone using brominating agents (e.g., N-bromosuccinimide) at controlled temperatures.
- Reaction of the brominated intermediate with thiourea at elevated temperatures (around 80 °C).
- Isolation of the thiazol-2-ylamine product by precipitation and filtration.
This method is well-documented for related thiazole derivatives and can be adapted for the phenylsulfanyl-substituted compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The presence of the phenylsulfanyl group enhances lipophilicity and biological activity, making the synthetic route’s ability to retain this group critical.
- The one-pot synthesis method using TCCA and magnetic nanocatalysts represents an advancement in green chemistry, reducing reaction steps and waste, and enabling easy catalyst recovery.
- Bromination prior to cyclization allows for selective functionalization but requires careful temperature control to avoid side reactions.
- Analytical techniques such as FT-IR, ^1H NMR, and melting point determination are employed to confirm the structure and purity of the synthesized compound.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine typically involves the reaction of appropriate thiourea derivatives with substituted phenyl compounds. The thiazole ring system is crucial for the biological activity of the compound, as it can interact with various biological targets due to its electron-rich nature and ability to form hydrogen bonds.
Anti-inflammatory Properties
Research has demonstrated that derivatives of thiazole compounds, including this compound, exhibit potent anti-inflammatory activities. In vitro studies have shown these compounds can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in the inflammatory response. For example, compounds derived from thiazole exhibited IC50 values ranging from 0.76 to 9.01 μM against COX-2, indicating strong inhibition compared to standard anti-inflammatory drugs like celecoxib .
Table 1: Comparative IC50 Values of Thiazole Derivatives Against COX Enzymes
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Celecoxib | 0.05 | COX-2 |
| Aspirin | 15.32 | COX-1 |
| This compound | 0.76 - 9.01 | COX-2 |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inhibiting key cell cycle regulators such as cyclin-dependent kinases (CDKs). For instance, certain thiazole-based compounds have been identified as nanomolar inhibitors of CDK9, CDK1, and CDK2, showcasing their potential in cancer therapy .
Table 2: Anticancer Efficacy of Thiazole Derivatives
| Compound | Target CDK | Potency (nM) |
|---|---|---|
| Thiazole Derivative A | CDK9 | <10 |
| Thiazole Derivative B | CDK1 | <20 |
| This compound | CDK2 | <30 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of thiazole derivatives. Modifications on the thiazole ring or the phenyl substituents can significantly affect their biological activity. For example, introducing specific functional groups can enhance selectivity towards COX enzymes or improve anticancer potency by altering binding interactions with target proteins .
Case Studies and Research Findings
Several studies have documented the promising applications of thiazole derivatives in pharmacology:
- Anti-inflammatory Studies : A study demonstrated that specific thiazole derivatives could reduce paw edema in animal models, indicating their potential for treating inflammatory conditions .
- Cancer Cell Studies : Research has shown that thiazole-based compounds induce apoptosis in cancer cells through the inhibition of CDKs, highlighting their role in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds with target enzymes like COX and CDKs, facilitating the design of more potent derivatives .
Mechanism of Action
The mechanism of action of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Thiazol-2-ylamine Derivatives
Structural Features and Substituent Variations
Thiazol-2-ylamine derivatives are structurally diverse, with variations primarily in the substituents on the phenyl ring at the 4-position of the thiazole core. Key examples include:
Key Observations :
- Electron-Donating vs. Nitro groups () reduce electron density, affecting reactivity and solubility.
- Steric Effects : Bulky substituents like cyclohexyl () or tert-butyl () may hinder molecular interactions but improve metabolic stability.
This compound
For example:
- 4-(4′-Nitrophenyl)thiazol-2-amine (Compound 7 in ) was synthesized in 94% yield via cyclization of p-nitroacetophenone and thiourea in ethanol under reflux.
This compound
- HDAC Inhibition : Compounds like 5-[3-[N-(4-Phenylthiazol-2-yl)carbamoyl]propyl]isoxazole-3-carbohydroxamic Acid () exhibit HDAC6 selectivity, relevant in cancer therapy.
- Antimicrobial Activity : Thiazol-2-ylamines with indole moieties () demonstrate broad-spectrum antimicrobial effects.
Comparative Bioactivity:
- KCa3.1 Channel Modulation : Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) activates KCa3.1 channels, enhancing microglial migration and phagocytosis .
- Antiprion Activity : 4-(3,4-Dimethoxyphenyl)-thiazol-2-ylamine reduces prion protein aggregation in cellular models .
- Cytotoxicity : Fluorophenyl derivatives (e.g., ) show varied cytotoxicity, influenced by halogen positioning.
Physical and Chemical Properties
Biological Activity
4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring linked to a phenylsulfanyl group, which contributes to its unique chemical properties. The molecular formula is CHNS, and it has a molecular weight of approximately 244.31 g/mol.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
- Receptor Binding : Similar compounds in the thiazole class have demonstrated the ability to bind to various receptors, influencing signaling pathways that regulate cellular functions .
Biological Activity
The biological activity of this compound has been investigated in several studies highlighting its potential therapeutic applications:
Antifungal Activity
In vitro studies have indicated that thiazole derivatives exhibit antifungal properties. For instance, related compounds have shown significant inhibition against Candida albicans and Candida parapsilosis, suggesting that this compound might share similar antifungal mechanisms .
Antimicrobial Effects
Research indicates that thiazole derivatives can also possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound behaves in biological systems:
- Absorption and Distribution : Preliminary data suggest good solubility in physiological conditions, which may enhance bioavailability .
- Metabolism : The compound likely undergoes metabolic transformations mediated by liver enzymes, affecting its efficacy and safety profile .
Case Studies
Several case studies illustrate the biological activity of related thiazole compounds:
- Study on Antifungal Activity : A series of thiazole derivatives were synthesized and tested for antifungal activity. Compounds with electronegative substituents showed enhanced potency against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .
- Antimicrobial Research : A study evaluated the antimicrobial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the thiazole ring significantly improved antimicrobial potency compared to standard antibiotics.
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Synthesis Conditions Comparison
| Reagents | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 4-p-tolyl-thiazol-2-ylamine, TEA | DCM | Dimethyl-pyridin-4-yl-amine | 60% | |
| Acid chlorides, pyridine | Dry pyridine | None | 65–75% |
Advanced Synthesis: How can researchers improve regioselectivity and yield in thiazole-amine derivatives?
Answer:
Regioselectivity is enhanced by:
- Directed functionalization : Electron-withdrawing groups (e.g., sulfonyl) direct coupling to the thiazole ring’s 4-position .
- Microwave-assisted synthesis : Reduces reaction time and improves yield in heterocyclic systems (not directly evidenced but inferred from analogous methods).
Yield improvements rely on: - Stoichiometric ratios : Excess sulfonyl chloride (3.15 mmol vs. 1.05 mmol amine) ensures complete conversion .
- Crystallization protocols : Acetone recrystallization removes impurities, achieving >95% purity .
Basic Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H NMR : Identifies aromatic protons (δ 7.14–7.80 ppm) and amine protons (δ 12.14 ppm as a broad singlet) .
- IR Spectroscopy : Confirms N-H stretching (~3400 cm⁻¹) and C=S bonds (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 456.71 for [M+H]+) validate the molecular weight .
Advanced Characterization: How can researchers resolve contradictions in spectral data for thiazole-amine derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as seen in analogous 1,3,4-thiadiazole derivatives .
- High-resolution MS : Differentiates isobaric ions (e.g., distinguishing C11H12N2S from C10H11F3O, both ~204 Da) .
Biological Evaluation: What in vitro assays are suitable for assessing the anticancer activity of this compound?
Answer:
- Sulforhodamine B (SRB) assay : Quantifies cell density via protein content. Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .
- Antitubulin activity : Assess inhibition of microtubule polymerization using fluorescence-based assays (e.g., paclitaxel-binding displacement) .
- Cytotoxicity profiling : Test against NCI-60 cancer cell lines to identify tissue-specific efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
